(3-Aminopropyl)(methoxy)amine dihydrochloride
Overview
Description
(3-Aminopropyl)(methoxy)amine dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powder form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methoxy)amine dihydrochloride involves the reaction of 3-aminopropylamine with methoxyamine under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(methoxy)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(3-Aminopropyl)(methoxy)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Aminopropyl)(methoxy)amine dihydrochloride include:
- (3-Aminopropyl)(methoxy)methylamine dihydrochloride
- (3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research applications .
Biological Activity
(3-Aminopropyl)(methoxy)amine dihydrochloride, with the molecular formula C4H14Cl2N2O and CAS number 145494-52-6, is a versatile compound used extensively in scientific research. Its unique properties make it suitable for various applications in chemistry and biology, particularly in enzyme studies and protein interactions. This article delves into its biological activity, mechanisms, and research findings.
Property | Description |
---|---|
Molecular Weight | 177.07 g/mol |
IUPAC Name | N'-methoxypropane-1,3-diamine; dihydrochloride |
InChI Key | VNZLTHKSMBUAON-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its role as a ligand that interacts with proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Protein Interaction : It can affect protein-protein interactions, potentially influencing signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing ammonium groups. Cationic polymers, which include amines like this compound, have shown significant antimicrobial activity against various pathogens:
- Mechanism : The cationic nature allows these compounds to disrupt bacterial cell membranes, leading to cell lysis.
- Comparison with Other Compounds : Research indicates that compounds with primary or secondary ammonium groups exhibit higher antimicrobial activity than those with quaternary ammonium groups .
Cytotoxicity Studies
Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated varying degrees of cytotoxic effects:
- Cell Lines Tested : Commonly tested lines include MDA-MB-468 (breast cancer) and HT29 (colon cancer).
- Findings : Some derivatives of related compounds showed low micromolar GI50 values, indicating potential as antitumor agents .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of cationic polymers similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that:
- Gram-positive bacteria were more susceptible compared to Gram-negative strains due to structural differences in their cell walls.
- The minimum inhibitory concentration (MIC) was notably lower for Gram-positive bacteria, suggesting a promising application in developing antimicrobial agents .
Study 2: Antitumor Potential
Another significant study focused on synthesizing methoxy-substituted isoflavones as potential antitumor agents. The findings revealed:
- Certain derivatives exhibited potent growth inhibition in breast cancer cell lines.
- The mechanism involved inducing cytochrome P450 activity, enhancing the bioactivation of these compounds .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
(3-Aminopropyl)(methoxy)methylamine dihydrochloride | Amine | Moderate antimicrobial activity |
(3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride | Amine | Potential antitumor properties |
The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N'-methoxypropane-1,3-diamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLTHKSMBUAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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